REACTION_SMILES
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[OH:1][N+:2]([O-:3])=[O:4].[S:18](=[O:19])(=[O:20])([OH:21])[OH:22].[n:5]1[c:6]2[c:7]([cH:8][cH:9][cH:10]1)-[c:11]1[cH:12][cH:13][cH:14][cH:15][c:16]1[CH2:17]2>>[O-:1][N+:2](=[O:4])[c:14]1[cH:13][cH:12][c:11]2[c:16]([cH:15]1)[CH2:17][c:6]1[n:5][cH:10][cH:9][cH:8][c:7]1-2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc2c(c1)Cc1ncccc1-2
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1ccc2c(c1)Cc1ncccc1-2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |